molecular formula C18H21IN2O4S B4188725 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

Cat. No. B4188725
M. Wt: 488.3 g/mol
InChI Key: VSHHJVLFFXMPNM-UHFFFAOYSA-N
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Description

1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine, also known as PIPSO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PIPSO belongs to the class of sulfonyl-piperazine compounds and has been shown to possess various biochemical and physiological effects.

Scientific Research Applications

1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been studied for its potential therapeutic applications in various scientific fields, including neuroscience, cancer research, and cardiovascular diseases. In neuroscience, 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been shown to modulate the activity of ion channels, which are involved in the transmission of signals in the brain. 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In cardiovascular diseases, 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been studied for its potential vasodilatory effects and its ability to reduce blood pressure.

Mechanism of Action

The mechanism of action of 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is not fully understood, but it is believed to involve the modulation of ion channels and receptors in cells. 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been shown to interact with various ion channels, including voltage-gated sodium channels, calcium channels, and potassium channels. 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has also been shown to interact with serotonin receptors and dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been shown to possess various biochemical and physiological effects, including the modulation of ion channels, the inhibition of cancer cell growth, and the reduction of blood pressure. 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has also been shown to have anxiolytic and antidepressant effects in animal models. In addition, 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been shown to have anti-inflammatory effects and to modulate the immune response.

Advantages and Limitations for Lab Experiments

1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for ion channels and receptors. 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has some limitations, including its potential toxicity and its limited solubility in water.

Future Directions

There are several future directions for the research of 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine. One possible direction is the development of 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine derivatives with improved pharmacokinetic properties and reduced toxicity. Another direction is the study of 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine in animal models of various diseases, including neurological disorders, cancer, and cardiovascular diseases. Furthermore, the potential use of 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine as a tool for studying ion channels and receptors in cells should be explored. Finally, the development of new synthesis methods for 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine and its derivatives should be investigated to improve the efficiency and yield of the synthesis process.
Conclusion
In conclusion, 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a chemical compound with potential therapeutic applications in various scientific fields, including neuroscience, cancer research, and cardiovascular diseases. 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been shown to possess various biochemical and physiological effects, including the modulation of ion channels, the inhibition of cancer cell growth, and the reduction of blood pressure. The synthesis method for 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been optimized to yield high purity and high yield of the compound. The future directions for the research of 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine include the development of 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine derivatives with improved pharmacokinetic properties, the study of 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine in animal models of various diseases, and the investigation of new synthesis methods for 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine and its derivatives.

properties

IUPAC Name

1-(3-iodo-4-methoxyphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21IN2O4S/c1-24-17-8-7-14(13-15(17)19)26(22,23)21-11-9-20(10-12-21)16-5-3-4-6-18(16)25-2/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHHJVLFFXMPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Iodo-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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